
N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a variety of effects on neuronal activity.
Applications De Recherche Scientifique
Cyclopropane Derivatives in Medicinal Chemistry
Cyclopropane derivatives are highlighted for their unique spatial and electronic features, combined with high metabolic stability. For instance, Gagnon et al. (2007) describe a method for the direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent, showcasing the importance of nitrogenated compounds in the pharmaceutical industry (Gagnon et al., 2007).
Synthetic Applications and Chemical Properties
The research by Salaün (1988) discusses the synthetic potential of cyclopropanes substituted with electron-donating groups and adjacent multiple bonds, highlighting their role as building blocks in synthetic chemistry (Salaün, 1988). Additionally, the study by Xue et al. (2016) on the annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines underlines the efficiency of synthesizing structurally diverse pyrazole derivatives (Xue et al., 2016).
Agricultural Applications
Taylor et al. (1998) synthesized and evaluated carboxamide derivatives of permethrin acid against mosquito larvae, demonstrating the utility of cyclopropane derivatives in developing new insecticides (Taylor et al., 1998).
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-9-3-8(4-10(16)5-9)11-6-12(11)13(19)18-14(7-17)1-2-14/h3-5,11-12H,1-2,6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSZMGJAUQVDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2CC2C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


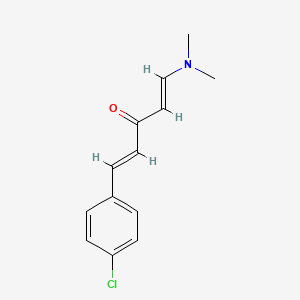
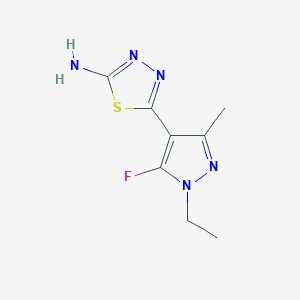


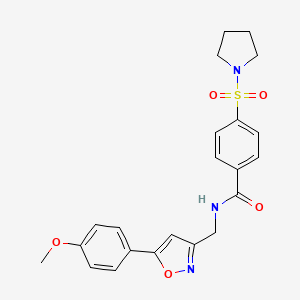
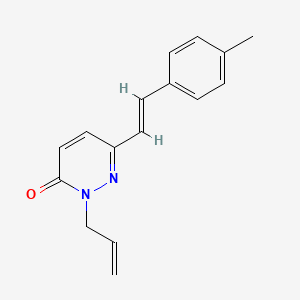
![N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2762451.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2762452.png)
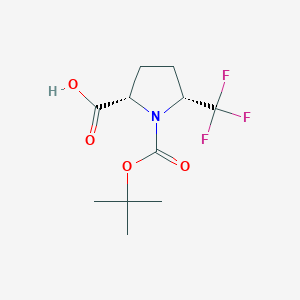
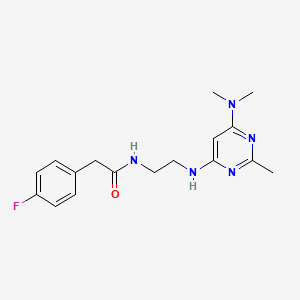
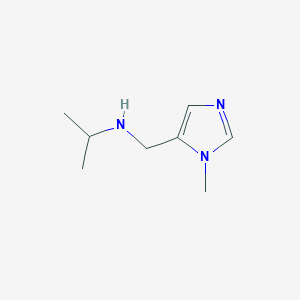
![Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B2762458.png)
